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Compound of Interest

Compound Name: 3-Amino-2-piperidone

Cat. No.: B154931

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Amino-2-piperidone (also known as ornithine lactam), a molecule of interest in various
research and development fields. Due to the limited availability of public experimental spectra
for this specific compound, this guide combines available experimental mass spectrometry data
with predicted Nuclear Magnetic Resonance (NMR) data and representative Infrared (IR)
spectroscopy data for structurally related compounds. Detailed, generalized experimental
protocols for each spectroscopic technique are also provided.

Spectroscopic Data Summary

The following tables summarize the available mass spectrometry data, predicted NMR data,
and representative IR data for 3-Amino-2-piperidone.

Table 1: Mass Spectrometry (GC-MS) Data

Experimental gas chromatography-mass spectrometry (GC-MS) data for 3-Amino-2-
piperidone reveals a fragmentation pattern consistent with its molecular structure. The data
presented below is sourced from the PubChem database.[1]
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Putative Fragment
114 100 [M]+ (Molecular lon)
85 ~60 [M - NH=CHz]+

56 ~45 [C3HeN]+

43 ~35 [C2HsN]+

28 ~30 [CH2N]+

Table 2: Predicted *H and **C NMR Data

While experimental NMR spectra for 3-Amino-2-piperidone are not readily available in the
public domain, predicted data from the Human Metabolome Database (HMDB) offers valuable
insight into the expected chemical shifts. These predictions are based on computational models
and should be considered as such.

Predicted *H NMR (100 MHz, D20)

Chemical Shift (ppm) Multiplicity Protons
~3.6-3.8 Multiplet 1H (CH-NH-2)
~3.2-3.4 Multiplet 2H (CH2-NH)
~1.8-22 Multiplet 4H (CH2-CH2-CHz2)

Predicted 3C NMR (100 MHz, D20)
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Chemical Shift (ppm) Carbon Atom
~175 C=0

~55 CH-NH:z

~45 CH2-NH

~30 CH2

~25 CH:

Table 3: Representative Infrared (IR) Spectroscopy Data

Experimental IR data for 3-Amino-2-piperidone is not widely published. However, the
expected vibrational frequencies can be inferred from the spectra of closely related lactams
and piperidone structures. The table below lists the characteristic absorption bands for the key
functional groups present in the molecule.

Wavenumber (cm~?) Intensity Vibrational Mode

N-H Stretch (Amide and

3400 - 3200 Strong, Broad Amine)

2950 - 2850 Medium C-H Stretch (Aliphatic)
1680 - 1630 Strong C=0 Stretch (Amide I)
1650 - 1580 Medium N-H Bend (Primary Amine)
1550 - 1510 Medium N-H Bend (Amide II)

1470 - 1430 Medium C-H Bend (CH2)

1300 - 1200 Medium C-N Stretch (Amide)

1200 - 1020 Medium C-N Stretch (Amine)

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic
data presented above. These protocols are intended as a guide and may require optimization
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based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-2-piperidone in a suitable
deuterated solvent (e.g., D20, CDCls, or DMSO-de) in a standard 5 mm NMR tube. The
choice of solvent will depend on the solubility of the compound and the desired chemical
shift referencing.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Tune and shim the probe for the specific sample.

o Acquire a one-dimensional *H spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a one-dimensional 13C spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts should be referenced
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to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):

o Sample Preparation: Place a small amount of the solid 3-Amino-2-piperidone sample
directly onto the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:

[¢]

Collect a background spectrum of the empty ATR crystal.

[e]

Apply pressure to ensure good contact between the sample and the crystal.

o

Collect the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

o

Co-add multiple scans to improve the signal-to-noise ratio.

o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

e Sample Preparation: Dissolve a small amount of 3-Amino-2-piperidone in a volatile organic
solvent (e.g., methanol or dichloromethane).

 Instrumentation: Use a GC-MS system consisting of a gas chromatograph coupled to a mass
spectrometer (e.g., a quadrupole or ion trap analyzer).
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e Gas Chromatography:
o Inject a small volume of the sample solution into the GC inlet.
o The sample is vaporized and carried by an inert gas through a capillary column.
o Use a temperature program to separate the analyte from any impurities.

e Mass Spectrometry:

o As the analyte elutes from the GC column, it enters the ion source of the mass
spectrometer.

o lonize the sample using Electron lonization (El).
o The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.
o A detector records the abundance of each ion.

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
the fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
relationship between the functional groups of 3-Amino-2-piperidone and their expected IR
spectral regions.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical
compound.

Caption: Key functional groups of 3-Amino-2-piperidone and their corresponding IR spectral
regions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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